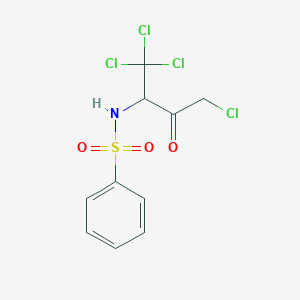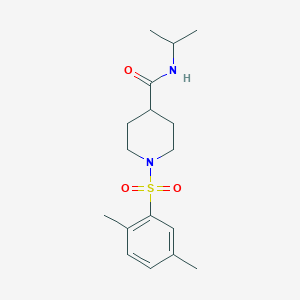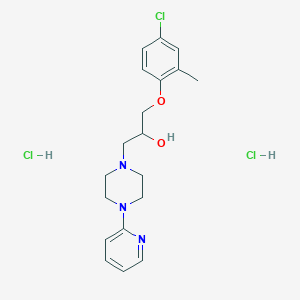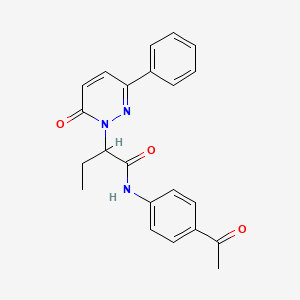
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H9Cl4NO3S. This compound is known for its unique structure, which includes a tetrachlorinated butanone moiety attached to a benzenesulfonamide group. It has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with a tetrachlorinated butanone derivative. One common method includes the use of N-(1,1,1-trichloro-3-oxobutan-2-yl)benzenesulfonamide as an intermediate, which is then further chlorinated to achieve the tetrachloro derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure the selective formation of the tetrachloro derivative. The process typically requires the use of chlorinating agents and appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state sulfonamides, while reduction can produce less chlorinated butanone derivatives.
Scientific Research Applications
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The tetrachlorinated butanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(1,1,1-trichloro-3-oxobutan-2-yl)benzenesulfonamide: This compound is similar in structure but has one less chlorine atom.
N-(1,1,1,3-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide: Another similar compound with a different chlorination pattern.
Uniqueness
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide is unique due to its specific tetrachlorination pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl4NO3S/c11-6-8(16)9(10(12,13)14)15-19(17,18)7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGQHVHOCPXHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)CCl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)

![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B4893217.png)


![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![ethyl 4-[[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
![[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone](/img/structure/B4893244.png)
![Ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate](/img/structure/B4893249.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)
![butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B4893259.png)
![4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B4893276.png)
